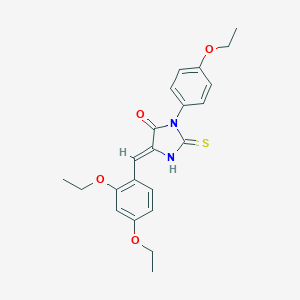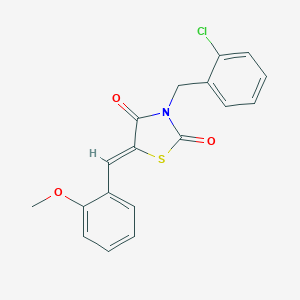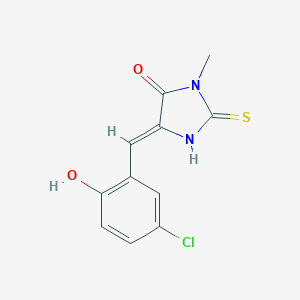![molecular formula C23H24N2O5S B300997 Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300997.png)
Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a thiazolidinone derivative and is commonly referred to as EMTB. EMTB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of EMTB is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. EMTB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. EMTB has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
EMTB has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor effects. The compound has also been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for use in the development of new antibiotics. EMTB has also been found to exhibit antioxidant and neuroprotective effects, making it a promising candidate for use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EMTB has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the compound has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on EMTB, including the development of new synthesis methods to improve the yield and purity of the compound, and the investigation of its potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of EMTB and its potential applications in various fields of scientific research.
Synthesis Methods
EMTB can be synthesized using a variety of methods, including the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2-aminothiophenol to form a Schiff base, which is then reacted with ethyl 4-chlorobenzoate to yield EMTB. The synthesis of EMTB has been extensively documented in the literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
EMTB has been studied extensively for its potential applications in scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. EMTB has also been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for use in the development of new antibiotics.
properties
Product Name |
Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C23H24N2O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 4-[[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O5S/c1-5-29-18-12-7-15(13-19(18)28-4)14-20-21(26)25(3)23(31-20)24-17-10-8-16(9-11-17)22(27)30-6-2/h7-14H,5-6H2,1-4H3/b20-14-,24-23? |
InChI Key |
HMVSIQGQZMLRNC-KWKLDLJFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)


![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)

![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)